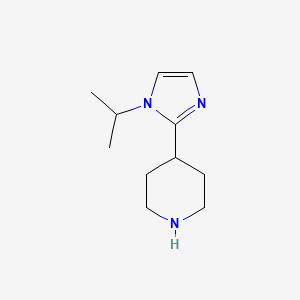

4-(1-Isopropyl-1H-imidazol-2-yl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

4-(1-propan-2-ylimidazol-2-yl)piperidine |

InChI |

InChI=1S/C11H19N3/c1-9(2)14-8-7-13-11(14)10-3-5-12-6-4-10/h7-10,12H,3-6H2,1-2H3 |

InChI Key |

SQGIUGKXHANOAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CN=C1C2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 4 1 Isopropyl 1h Imidazol 2 Yl Piperidine

Classical Synthetic Routes towards the Core Structure

Classical approaches to synthesizing the core structure of 4-(1-Isopropyl-1H-imidazol-2-yl)piperidine typically involve well-established, multi-step reactions that build the heterocyclic rings from acyclic precursors or modify existing heterocyclic systems. These methods prioritize reliability and the use of fundamental organic reactions.

A primary classical route to the piperidine (B6355638) moiety is the catalytic hydrogenation of a corresponding 4-substituted pyridine (B92270) precursor. This reaction is robust and widely utilized, often employing catalysts such as platinum, palladium, or rhodium on a carbon support under hydrogen pressure. nih.govresearchgate.net The reaction effectively saturates the aromatic pyridine ring to yield the desired piperidine core. organic-chemistry.org Another foundational method involves the construction of the piperidine ring itself, for instance, through a Dieckmann condensation of a diester to form a β-ketoester, which can then be hydrolyzed, decarboxylated, and reduced to yield a 4-piperidone (B1582916). dtic.milyoutube.com This 4-piperidone serves as a versatile intermediate for further functionalization at the 4-position.

For the imidazole (B134444) portion, the most prominent classical method is the Debus-Radziszewski imidazole synthesis, first reported in the 19th century. ijprajournal.comnih.gov This reaction is a multi-component condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia (B1221849). handwiki.orgwikipedia.org A key modification of this reaction for synthesizing N-substituted imidazoles involves replacing one equivalent of ammonia with a primary amine. wikiwand.com In the context of the target molecule, piperidine-4-carboxaldehyde would serve as the aldehyde component, glyoxal (B1671930) as the dicarbonyl, and isopropylamine (B41738) as the primary amine source, condensing to form the desired 1-isopropyl-2-(piperidin-4-yl)-1H-imidazole structure. While historically significant, the Debus synthesis can sometimes be limited by modest yields and the formation of side products. ijprajournal.com

Modern and Optimized Synthetic Approaches to this compound

Contemporary synthetic chemistry offers more efficient, selective, and milder routes to complex molecules like this compound. These methods often leverage transition-metal catalysis and provide greater control over the assembly of the final structure.

Modern synthesis of the imidazole ring can be achieved through various transition-metal-catalyzed reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the direct C-H arylation of an existing imidazole ring or the coupling of a halo-imidazole with an organometallic piperidine species, provide a powerful tool for connecting the two heterocyclic fragments. rsc.orgacs.org Copper-catalyzed reactions have also emerged as a valuable method for the N-alkylation or N-arylation of imidazoles and for constructing the imidazole ring itself. beilstein-journals.orgorganic-chemistry.org Another significant modern technique is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with an imine, forming the imidazole ring in a cycloaddition process. mdpi.comnumberanalytics.com This method is known for its operational simplicity and good yields.

For the piperidine core, modern approaches focus on stereocontrolled synthesis and efficient ring-forming reactions. nih.gov These include intramolecular cyclization cascades, aza-Prins cyclizations, and asymmetric hydrogenation of pyridinium (B92312) salts, which can provide access to highly functionalized and stereochemically defined piperidine derivatives. rsc.orgdicp.ac.cn

A plausible modern route to the target compound would involve a palladium-catalyzed cross-coupling reaction. For example, 2-bromo-1-isopropyl-1H-imidazole could be coupled with a piperidine-4-boronic acid ester (a Suzuki coupling) or a 4-zincated piperidine derivative (a Negishi coupling) to form the C-C bond between the two rings with high efficiency and selectivity.

Convergent and Linear Synthesis Strategies

The construction of this compound can be designed using either a linear or a convergent strategy, each with distinct advantages.

A linear synthesis involves the sequential construction of the molecule, where one heterocyclic core is used as a scaffold upon which the second is built. An example of a linear approach would be:

Start with a pre-formed, protected piperidine derivative, such as N-Boc-piperidine-4-carboxaldehyde.

Use this aldehyde in a modified Debus-Radziszewski reaction with glyoxal and isopropylamine to construct the imidazole ring directly onto the piperidine core.

Perform a final deprotection step to yield the target compound.

A convergent synthesis , in contrast, involves the independent synthesis of the key fragments of the molecule, which are then combined in a final step. nih.gov This approach is generally more efficient, especially for producing a library of related compounds, as modifications can be made to either fragment independently. rsc.org A convergent strategy for the target molecule would look like this:

Fragment A Synthesis: Prepare a suitably protected and functionalized piperidine ring, for example, N-Boc-4-(tributylstannyl)piperidine or N-Boc-piperidine-4-boronic acid pinacol (B44631) ester.

Fragment B Synthesis: Independently prepare the 1-isopropyl-1H-imidazole fragment with a handle for coupling, such as 2-bromo-1-isopropyl-1H-imidazole.

Coupling: Combine Fragment A and Fragment B in a transition-metal-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling).

Deprotection: Remove the protecting group (e.g., Boc) to afford the final product.

Stereochemical Considerations in the Synthesis of this compound

The target molecule, this compound, is an achiral molecule. Due to a plane of symmetry that passes through the nitrogen atom and the C4 carbon of the piperidine ring, it does not have any stereocenters and cannot exist as enantiomers.

However, stereochemistry would become a critical consideration in the synthesis of derivatives of this compound where additional substituents are introduced onto the piperidine ring at positions other than C4. For instance, the introduction of a substituent at the C2 or C3 position would create stereocenters, leading to the possibility of diastereomers (cis/trans isomers) and enantiomers.

In such cases, controlling the stereochemical outcome would be essential. Methodologies for stereocontrolled piperidine synthesis are well-developed and include:

Asymmetric Catalysis: Using chiral catalysts, such as rhodium or iridium complexes with chiral ligands, for the asymmetric hydrogenation of substituted pyridinium salts can yield enantioenriched piperidines. dicp.ac.cn

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the piperidine ring with pre-defined stereocenters.

Diastereoselective Reactions: Employing reactions that are influenced by existing stereocenters in the molecule or by chiral auxiliaries to control the formation of new stereocenters. nih.govunair.ac.id

Therefore, while the synthesis of the parent compound does not require stereochemical control, the methodologies used could be adapted for the stereoselective synthesis of its chiral derivatives. rsc.orgrsc.org

Discussion on Yields and Efficiency of Different Methodologies

Modern palladium- or copper-catalyzed cross-coupling reactions, which are central to convergent strategies, frequently proceed in high yields, often exceeding 80-90%. acs.orgbeilstein-journals.org These reactions benefit from milder conditions and high functional group tolerance. The van Leusen synthesis also provides good to excellent yields for imidazole formation. mdpi.com A convergent approach, by minimizing the number of steps in the main synthetic line and allowing for the optimization of fragment synthesis separately, generally proves to be the most efficient route for obtaining the target molecule and its analogues.

Below is a comparative table summarizing the hypothetical synthetic strategies.

| Methodology | Strategy Type | Typical Step Yield | Overall Efficiency | Advantages | Disadvantages |

| Debus-Radziszewski | Linear | Low to Moderate (20-60%) | Low | Uses simple starting materials; well-established. | Often low yields; potential for side products; may require harsh conditions. |

| Pyridine Hydrogenation | Linear | High (>90%) | Moderate | Very effective for ring saturation. | Precursor synthesis can be lengthy; high pressure/temperature may be needed. |

| Van Leusen Synthesis | Linear/Convergent | Good to Excellent (70-95%) | Good | Mild conditions; good functional group tolerance. | Requires specialized reagent (TosMIC). |

| Pd/Cu Cross-Coupling | Convergent | Excellent (>80%) | High | High yields and selectivity; modular; mild conditions. | Requires pre-functionalized fragments; potential catalyst cost/toxicity. |

Chemical Reactivity and Transformations of 4 1 Isopropyl 1h Imidazol 2 Yl Piperidine

Reactions at the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring of 4-(1-isopropyl-1H-imidazol-2-yl)piperidine is a primary site for nucleophilic reactions. This nitrogen atom readily participates in reactions with various electrophiles, leading to a range of N-substituted derivatives.

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides, a fundamental transformation for introducing new carbon-based substituents. This reaction typically proceeds via a nucleophilic substitution mechanism (SN2). The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate or triethylamine. researchgate.net The choice of solvent and temperature can influence the reaction rate and yield. researchgate.net

N-Acylation: Acylation of the piperidine nitrogen is another common transformation, typically achieved using acyl chlorides or anhydrides. This reaction results in the formation of an amide linkage. N-acylation is often performed in the presence of a base to scavenge the acid generated during the reaction. These N-acyl derivatives are generally stable compounds.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN), Room Temperature to 70°C. researchgate.net | N-Alkyl-4-(1-isopropyl-1H-imidazol-2-yl)piperidine |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine (B92270), Et₃N), Solvent (e.g., CH₂Cl₂, THF). | N-Acyl-4-(1-isopropyl-1H-imidazol-2-yl)piperidine |

Electrophilic Aromatic Substitution on the Imidazole (B134444) Ring System

The imidazole ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. globalresearchonline.netuobabylon.edu.iqnih.gov The position of substitution is directed by the existing substituents. In this compound, the C2 position is blocked. Therefore, electrophilic attack is expected to occur at the C4 or C5 positions. globalresearchonline.netuobabylon.edu.iq The electronic and steric effects of the N-isopropyl group and the C2-piperidine group will influence the regioselectivity of these reactions.

Halogenation: Imidazoles can be halogenated using various reagents. For instance, bromination can be achieved with bromine in a suitable solvent, potentially leading to the substitution of one or both of the C4 and C5 hydrogens. uobabylon.edu.iq Iodination can also be performed, often using iodine in the presence of a base. uobabylon.edu.iq The use of sodium halides in the presence of an oxidizing agent like K₂S₂O₈ is another method for halogenating imidazoles. researchgate.net

Nitration: Nitration of imidazoles typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid. uobabylon.edu.iqresearchgate.net The electron-withdrawing nature of the resulting nitro group deactivates the ring towards further substitution. youtube.com For 1-substituted imidazoles, nitration often yields a mixture of 4-nitro and 5-nitro isomers. thieme-connect.com

Sulfonation: Direct sulfonation of imidazole can be challenging. However, it can be achieved using strong sulfonating agents like oleum (B3057394) (fuming sulfuric acid) at elevated temperatures, which typically results in the formation of imidazole-4-sulfonic acid. uobabylon.edu.iq

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Halogenation | Br₂/CHCl₃; I₂/alkali; NaX/K₂S₂O₈. uobabylon.edu.iqresearchgate.net | 4-Halo- and/or 5-Halo- substituted derivative |

| Nitration | HNO₃/H₂SO₄. uobabylon.edu.iqresearchgate.net | 4-Nitro- and/or 5-Nitro- substituted derivative |

| Sulfonation | H₂S₂O₇ (Oleum), 100°C. uobabylon.edu.iq | 4-Sulfonic acid and/or 5-Sulfonic acid derivative |

Reactions Involving the Isopropyl Substituent

The isopropyl group attached to the N1 position of the imidazole ring is generally unreactive. However, under forcing conditions, reactions at the benzylic-like position (the methine C-H) could potentially occur.

Oxidation: While aliphatic groups are typically resistant to oxidation, the isopropyl group could potentially undergo oxidation under harsh conditions using strong oxidizing agents like potassium permanganate (B83412) or chromic acid, especially if there are activating influences from the imidazole ring. youtube.com This could lead to the formation of a ketone or, with cleavage of the carbon-carbon bond, a carboxylic acid. However, such reactions are likely to be low-yielding and may also affect other parts of the molecule.

Metalation and Subsequent Transformations

Directed ortho-metalation is a powerful tool for the functionalization of heterocyclic compounds. For imidazoles, lithiation is a common method to introduce a variety of substituents.

Lithiation: The most acidic proton on the N-substituted imidazole ring is typically at the C2 position. acs.orgnih.gov Since this position is already substituted in this compound, deprotonation with a strong base like n-butyllithium would be expected to occur at one of the other ring positions, most likely C5. nih.gov The resulting lithiated intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce new functional groups at this position. acs.orgrsc.org

| Reaction Step | Reagents and Conditions | Intermediate/Product |

| 1. Lithiation | n-Butyllithium (n-BuLi), Anhydrous solvent (e.g., THF, ether), Low temperature (-78°C). nih.gov | 5-Lithio-4-(1-isopropyl-1H-imidazol-2-yl)piperidine |

| 2. Electrophilic Quench | Electrophile (E⁺), e.g., RCHO, R₂CO, R-X, CO₂. | 5-Substituted-4-(1-isopropyl-1H-imidazol-2-yl)piperidine |

Exploration of Ring-Opening or Rearrangement Reactions

Ring-opening or rearrangement reactions of the piperidine or imidazole rings in this specific compound are not well-documented in the literature. In general, the piperidine ring is quite stable. However, under specific conditions, N-substituted piperidines can undergo rearrangements or ring-opening reactions. nih.govacs.orgacs.org For instance, certain piperidine N-oxides have been shown to rearrange to hexahydro-1,2-oxazepines. acs.org The stability of the imidazole ring means it is generally resistant to ring-opening reactions unless under harsh conditions or when appropriately substituted with activating groups. uobabylon.edu.iq

Mechanistic Insights into Key Reactions

The mechanisms of the principal reactions involving this compound are based on well-established principles of organic chemistry.

N-Alkylation of Piperidine: The reaction of the secondary amine of the piperidine ring with an alkyl halide follows a standard SN2 mechanism. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group. acs.org

Electrophilic Aromatic Substitution on Imidazole: This reaction proceeds via a two-step addition-elimination mechanism. An electrophile attacks the electron-rich imidazole ring to form a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. globalresearchonline.net A base then removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring. The regioselectivity (attack at C4 vs. C5) is determined by the directing effects of the N-isopropyl and C2-piperidine substituents, which influence the stability of the intermediate arenium ion.

Lithiation of Imidazole: The metalation of the imidazole ring with an organolithium reagent involves the deprotonation of the most acidic C-H bond. The acidity of the protons on the imidazole ring is generally in the order C2 > C5 > C4. With the C2 position blocked, the C5 proton is the most likely to be abstracted by a strong base like n-butyllithium.

Theoretical and Computational Investigations of 4 1 Isopropyl 1h Imidazol 2 Yl Piperidine

Quantum Chemical Studies of Electronic Structure and Properties

Quantum chemical calculations are instrumental in understanding the electronic characteristics of molecules. For a molecule like 4-(1-Isopropyl-1H-imidazol-2-yl)piperidine, methods such as Density Functional Theory (DFT) would be employed to investigate its electronic structure. Typically, a functional like B3LYP with a basis set such as 6-31G(d) is used to optimize the molecular geometry and calculate electronic properties. researchgate.net

The electronic properties of the imidazole (B134444) ring are influenced by the nitrogen atoms, which create a distinct electronic environment. rsc.org The N-isopropyl group attached to the imidazole ring can act as an electron-donating group, thereby influencing the electron density distribution across the ring. The piperidine (B6355638) ring, being a saturated heterocycle, primarily acts as a flexible aliphatic linker.

Key electronic parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap would suggest higher reactivity. The distribution of HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively. For similar structures, the HOMO is often localized on the electron-rich imidazole ring, while the LUMO may be distributed across the imidazole and piperidine moieties. nih.gov

A Molecular Electrostatic Potential (MEP) map would further visualize the charge distribution. The nitrogen atoms of the imidazole ring are expected to be regions of negative potential (red), making them susceptible to electrophilic attack and capable of forming hydrogen bonds. The hydrogen atoms on the piperidine ring would represent regions of positive potential (blue). researchgate.nettandfonline.com

Table 1: Hypothetical Electronic Properties of this compound based on related compounds

| Property | Predicted Value/Characteristic |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

| Dipole Moment | ~ 2.5 - 3.5 D |

| Most Negative Potential | Imidazole Nitrogen Atoms |

| Most Positive Potential | Piperidine N-H Proton |

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily due to the piperidine ring and the rotation around the single bond connecting the two heterocyclic rings. The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov The substituent at the 4-position (the isopropyl-imidazolyl group) can be in either an axial or equatorial position. The equatorial position is generally more stable for bulky substituents to avoid 1,3-diaxial interactions.

The N-isopropyl group on the imidazole ring also has rotational freedom. Conformational analysis would involve mapping the potential energy surface by systematically rotating the key dihedral angles. The results would reveal the most stable conformers and the energy barriers between them. Such studies on N-isopropyl-piperidines have indicated a conformational free-energy difference of approximately 1.4 kcal/mol in favor of the equatorial conformer. rsc.org

Computational methods, such as semi-empirical (AM1) or DFT calculations, can be used to perform a relaxed scan of the potential energy surface. researchgate.net The resulting energy landscape would identify the global minimum energy conformation and other low-energy conformers that might be populated at room temperature.

Table 2: Predicted Stable Conformations and Energy Differences

| Conformation | Relative Energy (kcal/mol) | Key Feature |

| Equatorial-Chair | 0.00 | Imidazolyl group is equatorial on the piperidine chair. |

| Axial-Chair | ~ 1.4 - 2.5 | Imidazolyl group is axial on the piperidine chair. |

| Twist-Boat | Higher | Higher energy conformation of the piperidine ring. |

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling can predict the reactivity of this compound. The electronic properties calculated in the quantum chemical studies provide initial insights. For instance, the regions of negative electrostatic potential on the imidazole nitrogen atoms suggest they are likely sites for protonation or coordination to metal ions.

Reactivity descriptors derived from DFT, such as Fukui functions, can offer more quantitative predictions of local reactivity. These descriptors would help identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.

Furthermore, computational chemistry can model entire reaction pathways to understand reaction mechanisms and predict activation energies. For example, the N-alkylation of the piperidine nitrogen or electrophilic substitution on the imidazole ring could be modeled. These calculations would provide valuable information for synthetic chemists looking to modify the molecule.

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the characterization of new compounds. For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the structure. Theoretical calculations on similar imidazole derivatives have shown good agreement with experimental NMR data. mdpi.com

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be computed. These calculations would predict the positions of key vibrational modes, such as the N-H stretch of the piperidine, C-H stretches of the aliphatic and aromatic groups, and the C=N stretching of the imidazole ring. derpharmachemica.com

Table 3: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value Range |

| ¹H NMR (Imidazole CH) | 6.8 - 7.5 ppm |

| ¹H NMR (Piperidine CH) | 1.5 - 3.5 ppm |

| ¹³C NMR (Imidazole C) | 115 - 145 ppm |

| ¹³C NMR (Piperidine C) | 25 - 50 ppm |

| IR (Piperidine N-H Stretch) | 3300 - 3500 cm⁻¹ |

| IR (Imidazole C=N Stretch) | 1500 - 1650 cm⁻¹ |

Molecular Docking and Interaction Studies in the Context of Research Applications

Given that both piperidine and imidazole moieties are prevalent in pharmaceuticals, this compound could be investigated for various biological activities. mdpi.comarabjchem.org Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. nih.gov

In a hypothetical scenario, if this compound were to be explored as a kinase inhibitor, it would be docked into the ATP-binding site of a target kinase. The docking simulations would predict the binding pose and a scoring function would estimate the binding affinity. These studies would reveal key interactions, such as hydrogen bonds between the imidazole or piperidine nitrogens and amino acid residues in the protein's active site. researchgate.net The isopropyl and piperidine groups would likely engage in hydrophobic interactions. Such computational screening helps prioritize compounds for synthesis and biological testing. nih.gov

Applications of 4 1 Isopropyl 1h Imidazol 2 Yl Piperidine in Chemical Synthesis and Catalysis

4-(1-Isopropyl-1H-imidazol-2-yl)piperidine as a Ligand in Homogeneous Catalysis

There is no available scientific literature detailing the use of this compound as a ligand in homogeneous catalysis.

Coordination Chemistry Studies with Transition Metals

No studies have been published on the coordination chemistry of this compound with transition metals. Consequently, there is no data on the synthesis, isolation, or characterization of any metal complexes involving this ligand.

Application in Specific Metal-Catalyzed Cross-Coupling Reactions

There are no reports of this compound being employed as a ligand in any metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings.

Use in Asymmetric Catalysis mediated by its Complexes

The potential for this compound to be used in asymmetric catalysis has not been explored in any published research. There are no studies on the synthesis of chiral derivatives of this compound or their application as ligands in enantioselective transformations.

Influence of Ligand Structure on Catalytic Activity and Selectivity

As there is no data on the catalytic activity of this compound, no analysis of the influence of its structure on catalytic performance can be made.

This compound as a Key Synthetic Building Block

The utility of this compound as a synthetic building block has not been documented in the scientific literature.

Incorporation into Complex Molecular Architectures

There are no published examples of the incorporation of the this compound scaffold into more complex molecular architectures or in the total synthesis of natural products or pharmaceutical agents. A related structure, 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine, has been investigated in the context of medicinal chemistry as a scaffold for opioid agonists, but this work does not extend to the catalytic applications of the title compound.

Synthesis of Natural Products or Analogues utilizing the Core Structure

There is currently no available scientific literature detailing the use of this compound as a core structure in the synthesis of natural products or their analogues.

Potential Applications in Material Science or Supramolecular Chemistry Research

No research has been published to date that explores the potential applications of this compound in the fields of material science or supramolecular chemistry.

Advanced Analytical Methodologies for the Characterization and Study of 4 1 Isopropyl 1h Imidazol 2 Yl Piperidine in Research

Application of High-Resolution Mass Spectrometry for Structural Elucidation in Research Contexts

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the characterization of newly synthesized compounds like 4-(1-Isopropyl-1H-imidazol-2-yl)piperidine. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of the molecule. nih.gov This is crucial for confirming that the synthesized compound has the correct molecular formula.

In a research context, a sample of this compound would be introduced into the mass spectrometer, often using a soft ionization technique like Electrospray Ionization (ESI), to produce the protonated molecule [M+H]⁺. The instrument then measures the mass-to-charge ratio (m/z) of this ion with high precision. nih.gov The experimentally determined accurate mass is then compared to the theoretical mass calculated from the molecular formula (C₁₁H₁₉N₃).

Furthermore, fragmentation analysis (MS/MS) can be performed to gain deeper structural insights. The [M+H]⁺ ion is isolated, subjected to collision-induced dissociation, and the resulting fragment ions are analyzed. The fragmentation pattern provides a molecular fingerprint, revealing information about the connectivity of the piperidine (B6355638), imidazole (B134444), and isopropyl groups.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | ESI+ |

| Molecular Formula | C₁₁H₁₉N₃ |

| Theoretical m/z of [M+H]⁺ | 194.1657 |

| Measured m/z of [M+H]⁺ | 194.1655 |

| Mass Accuracy (ppm) | -1.03 |

This is an interactive data table. You can sort and filter the data.

Advanced NMR Spectroscopy Techniques for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to provide a complete picture of the molecule's structure and conformation. nih.govresearchgate.net

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of this compound would show distinct signals for the protons on the piperidine ring, the imidazole ring, and the isopropyl group.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. researchgate.net Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Advanced 2D NMR techniques are essential for unambiguous assignment of all proton and carbon signals, especially for complex molecules. ipb.pt

COSY (Correlation Spectroscopy): Reveals proton-proton coupling correlations, helping to identify adjacent protons within the piperidine and isopropyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the piperidine and imidazole rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is invaluable for determining the preferred conformation of the molecule in solution, such as the orientation of the isopropyl group relative to the imidazole ring.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Imidazole-CH | ~6.9-7.1 | ~120-125 |

| Imidazole-CH | ~6.8-7.0 | ~115-120 |

| Piperidine-CH | ~2.8-3.0 | ~45-50 |

| Piperidine-CH₂ | ~3.0-3.2 (axial), ~2.5-2.7 (equatorial) | ~40-45 |

| Piperidine-CH₂ | ~1.8-2.0 (axial), ~1.6-1.8 (equatorial) | ~30-35 |

| Isopropyl-CH | ~4.4-4.6 | ~48-52 |

| Isopropyl-CH₃ | ~1.4-1.6 | ~22-25 |

This is an interactive data table. You can sort and filter the data.

Utilization of Vibrational Spectroscopy (IR, Raman) in Research Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. mdpi.com These techniques are often used as a quick and simple method to confirm the presence of key structural features in this compound.

IR spectroscopy would show characteristic absorption bands for C-H stretching vibrations of the aliphatic piperidine and isopropyl groups, as well as the aromatic imidazole ring. mdpi.com C=N and C=C stretching vibrations within the imidazole ring would also be observable. The N-H stretching vibration of the piperidine ring (if present as a secondary amine before substitution) would be a key diagnostic peak, and its absence in the final product would confirm successful N-substitution.

Raman spectroscopy provides complementary information to IR spectroscopy. For instance, the symmetric vibrations of the imidazole ring are often more intense in the Raman spectrum.

Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C-H (imidazole) | Stretching | 3000-3150 |

| C=N (imidazole) | Stretching | 1500-1650 |

| C=C (imidazole) | Stretching | 1400-1600 |

| C-N | Stretching | 1000-1350 |

This is an interactive data table. You can sort and filter the data.

Development and Application of Chromatographic Methods (e.g., HPLC, GC) for Purity and Reaction Monitoring in Research

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

For HPLC analysis, a reversed-phase column (e.g., C18) would typically be used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid or trifluoroacetic acid to improve peak shape. A UV detector would be used for detection, as the imidazole ring contains a chromophore. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration. Purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

GC can also be used for purity assessment, particularly if the compound is thermally stable and volatile. A capillary column with a suitable stationary phase would be employed, and a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be used for detection.

In a research setting, small aliquots of a reaction mixture can be taken at different time points and analyzed by HPLC or GC to monitor the consumption of starting materials and the formation of the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

X-ray Crystallography for Solid-State Structure Determination in Academic Investigations

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information that is not accessible from solution-state studies. mdpi.com

The analysis of the diffraction pattern produced when X-rays are passed through the crystal allows for the calculation of the electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision. researchgate.net This provides definitive confirmation of the molecular structure and connectivity.

Furthermore, X-ray crystallography reveals detailed information about the solid-state conformation of the molecule, including bond lengths, bond angles, and torsion angles. It also provides insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice. researchgate.net This information is crucial for understanding the physical properties of the solid material and can be valuable in fields such as materials science and drug design.

Concluding Remarks and Future Perspectives in Academic Research on 4 1 Isopropyl 1h Imidazol 2 Yl Piperidine

Summary of Key Academic Research Findings

Basic identification details for the compound have been compiled from non-academic sources and are presented below.

| Property | Value |

| CAS Number | 1314926-89-0 |

| Molecular Formula | C11H19N3 |

| Molecular Weight | 193.29 g/mol |

Identification of Gaps in Current Academic Investigation

The primary and most significant gap in the current academic investigation of 4-(1-Isopropyl-1H-imidazol-2-yl)piperidine is the lack of any foundational research. The existing scientific literature does not appear to contain studies that address the following fundamental areas:

Synthesis and Characterization: Detailed and optimized synthetic routes for this compound have not been published in peer-reviewed journals. Furthermore, comprehensive characterization data, including but not limited to NMR, IR, and mass spectrometry, as well as crystallographic data, are absent from the academic record.

Pharmacological and Biological Activity: There is no available academic research on the pharmacological profile of this compound. Its potential interactions with biological targets, mechanism of action, and any therapeutic potential remain unexplored and unreported in scientific literature.

Physicochemical Properties: In-depth studies on the physicochemical properties of this compound, such as its solubility, stability, and pKa, are not documented in academic publications.

Toxicological Profile: The safety and toxicological aspects of this compound have not been investigated or reported in academic research.

Proposed Directions for Future Academic Research Endeavors

Given the complete absence of academic research on this compound, the avenues for future investigation are broad and fundamental. A structured approach to studying this compound would be invaluable to the scientific community.

Proposed Future Research:

| Research Area | Proposed Studies |

| Chemical Synthesis and Characterization | Development and optimization of a scalable synthetic route. Full characterization of the compound and any intermediates using modern analytical techniques (NMR, MS, IR, X-ray crystallography). |

| Pharmacological Screening | Broad-based in vitro screening against a variety of biological targets (e.g., GPCRs, ion channels, enzymes) to identify potential biological activity. |

| Medicinal Chemistry | Should initial screening reveal any promising activity, a medicinal chemistry program could be initiated to explore the structure-activity relationship (SAR) of this scaffold. |

| Physicochemical Profiling | Thorough investigation of its solubility, stability, lipophilicity, and other properties relevant to its potential use as a research tool or therapeutic lead. |

| Computational Studies | In silico modeling to predict potential biological targets and to understand its conformational preferences. |

A systematic investigation into these areas would establish a foundational understanding of this compound, enabling the broader scientific community to assess its potential for further research and application.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(1-Isopropyl-1H-imidazol-2-yl)piperidine to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves multi-step reactions. For example, coupling imidazole derivatives with piperidine scaffolds under controlled conditions (e.g., using sodium borohydride for reduction or hydrogen peroxide for oxidation) can enhance yield . Catalysts such as palladium on carbon (Pd/C) in debenzylation reactions have been effective for similar piperidine derivatives, improving purity through mild reaction conditions . Monitoring reaction progress via HPLC or TLC is critical for intermediate purification.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the piperidine ring conformation and imidazole substitution patterns. For instance, -NMR can resolve proton environments in the isopropyl group and imidazole ring, while -NMR identifies carbonyl or aromatic carbon shifts . Infrared (IR) spectroscopy detects functional groups like amines or sulfonamides, and mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Start with enzyme inhibition assays (e.g., kinase or protease targets) due to the imidazole moiety’s affinity for metalloenzymes . Cell viability assays (e.g., MTT) using cancer or neuronal cell lines can screen for cytotoxicity or neuroactivity. Dose-response curves (0.1–100 µM) and IC calculations provide initial activity metrics .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound?

- Methodological Answer : SAR analysis requires systematic substitution of the isopropyl group or piperidine ring. For example, replacing the isopropyl with bulkier tert-butyl groups may enhance steric hindrance and target selectivity . Computational tools like molecular docking (AutoDock Vina) predict binding affinities to enzymes such as CYP450 isoforms or acetylcholinesterase . QSAR models using descriptors like logP or polar surface area optimize pharmacokinetic properties .

Q. What strategies resolve contradictory data in biological activity profiles?

- Methodological Answer : Contradictions often arise from off-target effects or assay variability. Orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays) validate target engagement . X-ray crystallography (e.g., CCDC 1038591) clarifies binding modes of imidazole derivatives, resolving discrepancies between computational predictions and experimental results .

Q. How can computational modeling predict metabolic stability and toxicity?

- Methodological Answer : ADMET Predictor™ software simulates hepatic metabolism (e.g., cytochrome P450 interactions) and blood-brain barrier permeability . Toxicity risks (e.g., hERG inhibition) are assessed via ligand-based pharmacophore models. For instance, piperidine derivatives with high logP (>3) may exhibit increased hepatotoxicity, necessitating structural modifications .

Q. What synthetic routes enable the introduction of radiolabels or fluorescent tags for mechanistic studies?

- Methodological Answer : Radiolabeling (e.g., ) at the piperidine nitrogen or imidazole C-2 position can be achieved via Suzuki-Miyaura coupling with labeled boronic acids . Fluorescent tags (e.g., dansyl chloride) are introduced through nucleophilic substitution at the piperidine’s secondary amine, requiring anhydrous conditions and UV monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.